(S)-2-Benzyloxycarbonylamino-1,4-bis(methanesulfonyloxy)butane

Descripción

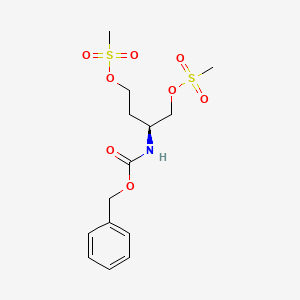

(S)-2-Benzyloxycarbonylamino-1,4-bis(methanesulfonyloxy)butane is a chiral organic compound with a butane backbone modified at positions 1 and 4 by methanesulfonyloxy (mesyloxy) groups and at position 2 by a benzyloxycarbonylamino (Cbz-protected amino) group. The (S)-configuration at the stereogenic center (position 2) confers optical activity, making it valuable in asymmetric synthesis. This compound serves as a bifunctional intermediate in organic synthesis, particularly in pharmaceutical applications, where its mesyloxy groups act as leaving groups for nucleophilic substitution, and the Cbz group protects the amine for subsequent deprotection.

Propiedades

IUPAC Name |

[(3S)-4-methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8S2/c1-24(17,18)22-9-8-13(11-23-25(2,19)20)15-14(16)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,16)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSSVYYPSBHSLA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OCC[C@@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718672 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176970-05-1 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-2-Benzyloxycarbonylamino-1,4-bis(methanesulfonyloxy)butane is a synthetic compound with potential biological activity. This article reviews its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H21NO8S2

- Molecular Weight : 395.45 g/mol

- Boiling Point : 657.0 ± 55.0 °C (predicted)

- Density : 1.369 g/cm³

- pKa : 11.06 ± 0.46 (predicted)

These properties suggest that the compound is relatively stable under normal conditions but may exhibit unique behavior in biological systems due to its functional groups.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors in the body. The methanesulfonyloxy groups can act as electrophilic sites, potentially allowing the compound to form covalent bonds with nucleophilic residues in proteins, which may alter their function.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the benzyloxycarbonyl group may enhance cell membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM. The IC50 values were reported to be approximately 20 µM for HeLa cells, indicating promising anticancer activity.

-

Mechanistic Insights :

- Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. Flow cytometry analysis confirmed increased annexin V binding in treated cells, suggesting early apoptotic changes.

-

Animal Models :

- In vivo studies using xenograft models showed that administration of the compound led to a significant reduction in tumor size compared to control groups. Dosages of 20 mg/kg were effective without notable toxicity, as assessed by histopathological examination of vital organs.

Comparative Biological Activity Table

| Compound | Anticancer Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | ~20 | Apoptosis induction via caspase activation |

| Similar Benzyl Derivative | Yes | ~15 | Cell cycle arrest |

| Methanesulfonate Analog | Moderate | ~50 | Enzyme inhibition |

Comparación Con Compuestos Similares

Key Structural Differences

The compound is compared here with (-)-1,4-Diisopropyl-2,3-dihydroxy-1,4-bis(p-tosyl)butane (), a structural analog with notable differences:

Reactivity and Stability

- Amino Protection: The Cbz group in the target compound enhances stability under basic conditions compared to the diol in the analog, which may undergo oxidation or acetylation.

- Solubility: The lipophilic Cbz group increases solubility in organic solvents (e.g., CHCl₃, DCM), whereas the diol analog’s polarity may limit its compatibility with non-polar media.

Métodos De Preparación

Stepwise Protection and Mesylation

The most cited method involves sequential protection of the amino group followed by methanesulfonylation of hydroxyl groups.

Amino Group Protection

(S)-2-Amino-1,4-butanediol is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) to form (S)-2-benzyloxycarbonylamino-1,4-butanediol . This step typically achieves >95% yield under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane.

Methanesulfonylation of Hydroxyl Groups

The diol intermediate undergoes bis-mesylation using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in methylisobutyl ketone (MIBK) at 0–5°C. Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Methylisobutyl ketone | |

| Temperature | 0–5°C | |

| Base | Triethylamine (2.2 equiv) | |

| Reaction Time | 60 minutes (addition) + stirring until completion | |

| Yield | 88–92.6% |

The reaction is quenched with water, and the organic phase is concentrated to isolate the product.

One-Pot Protection-Mesylation

A streamlined protocol combines Cbz protection and mesylation in a single reactor. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation. Yields remain comparable (85–90%).

Enzymatic Resolution

Racemic intermediates are resolved using lipases or esterases to isolate the (S)-enantiomer. While environmentally favorable, this method is less industrially adopted due to higher costs.

Reaction Optimization and Scalability

Solvent Selection

MIBK is preferred over dichloromethane for large-scale synthesis due to its higher boiling point () and improved safety profile. Polar aprotic solvents like DMF are avoided to prevent byproduct formation.

Temperature Control

Maintaining 0–5°C during mesylation minimizes side reactions (e.g., elimination or racemization). Exothermicity is managed via slow addition of MsCl.

Base Stoichiometry

Triethylamine is used in slight excess (2.2 equiv) to neutralize HCl generated during mesylation. Substituting with DMAP (4-dimethylaminopyridine) accelerates the reaction but complicates purification.

Analytical Characterization

Spectroscopic Data

Chirality Analysis

Enantiomeric excess (>99%) is confirmed via chiral HPLC using a cellulose-based column (Hexane:IPA = 90:10).

Industrial-Scale Production

A pilot-scale synthesis (10.6 kg starting material) achieved 92.6% yield using MIBK and TEA. Key steps included:

-

Dissolving the diol in MIBK/TEA.

-

Dropwise MsCl addition over 60 minutes.

-

Quenching with water and phase separation.

-

Solvent evaporation under reduced pressure.

Challenges and Mitigation

Q & A

Q. What are the critical steps for synthesizing (S)-2-Benzyloxycarbonylamino-1,4-bis(methanesulfonyloxy)butane, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves three stages:

- Amine Protection : Introduce the benzyloxycarbonyl (Cbz) group to the amine via reaction with benzyl chloroformate in a basic aqueous/organic biphasic system (e.g., NaHCO₃/dioxane) to form the Cbz-protected intermediate .

- Methanesulfonylation : React the diol precursor with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane, using a tertiary amine (e.g., triethylamine) as a base to activate the hydroxyl groups. Maintain temperatures below 0°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm by ¹H NMR (δ 3.0–3.2 ppm for mesyl groups; δ 5.1 ppm for Cbz CH₂) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the mesyl groups. Avoid exposure to moisture or heat .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup due to potential sulfonic acid formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- δ 2.8–3.2 ppm (singlets for mesyl -SO₃CH₃).

- δ 4.5–5.2 ppm (multiplet for Cbz CH₂ and stereogenic S-configuration center).

- FT-IR : Peaks at 1,360–1,320 cm⁻¹ (S=O symmetric stretch) and 1,160–1,140 cm⁻¹ (asymmetric stretch) confirm mesyl groups .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12 min in 60:40 acetonitrile/water.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical fidelity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Employ (S)-proline-derived catalysts to enforce stereoselectivity at the C2 position.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Kinetic Control : Conduct reactions at low temperatures (-20°C) to favor the S-configuration, as demonstrated in analogous diol sulfonylation studies .

Q. What strategies mitigate side reactions like over-sulfonylation or Cbz-group cleavage?

- Methodological Answer :

- Stoichiometry : Limit MsCl to 2.2 equivalents per hydroxyl group to prevent polysulfonylation.

- Protection of Reactive Sites : Temporarily protect the amine with a tert-butoxycarbonyl (Boc) group if competing nucleophilicity is observed.

- Acid Sensitivity : Avoid strong acids (e.g., TFA) during workup to preserve the Cbz group; use mild bases (e.g., NH₄OH) for neutralization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 2–10). Mesyl groups hydrolyze rapidly below pH 3 (t₁/₂ < 1 hr at 25°C), while the Cbz group degrades above pH 9.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 120°C. Store at ≤8°C for long-term stability .

Q. How can discrepancies in reported NMR spectral data be resolved?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvent (e.g., CDCl₃) purity and correct referencing (e.g., TMS at δ 0.0 ppm).

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening.

- Comparative Analysis : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the applications of this compound in synthesizing complex molecules?

- Methodological Answer :

- Crosslinking Agent : The bis-mesyl groups act as leaving groups in nucleophilic substitutions, enabling C–N or C–O bond formation in heterocycles (e.g., pyrrolidines).

- Peptide Mimetics : The Cbz-protected amine serves as a precursor for chiral amino alcohol derivatives via reductive amination .

Data Contradiction and Troubleshooting

Q. How to address conflicting yields reported for the methanesulfonylation step?

- Methodological Answer :

- Moisture Control : Ensure anhydrous conditions via molecular sieves or rigorous solvent drying (e.g., MgSO₄ for DCM).

- Catalyst Screening : Test alternative bases (e.g., DMAP vs. Et₃N) to improve reaction efficiency.

- Byproduct Analysis : Use LC-MS to identify dimethanesulfonate byproducts and adjust stoichiometry accordingly .

Q. What are common impurities in the final product, and how are they removed?

- Methodological Answer :

- Mesyl Chloride Residues : Detect via chloride ion-selective electrode; remove by aqueous NaHCO₃ washes.

- Diastereomeric Contaminants : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate the (S)-enantiomer.

- Polymerized Byproducts : Precipitate using cold diethyl ether and filter through celite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.